Drupacine

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Drupacine has several scientific research applications:

Wirkmechanismus

Target of Action

Drupacine, a natural product isolated from Cephalotaxus sinensis (Chinese plum-yew), has been identified to primarily target Shikimate dehydrogenase (SkDH) . SkDH is an enzyme involved in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants.

Mode of Action

This compound interacts with its target, SkDH, by binding to it. The binding strength of this compound to SkDH increases with the treatment concentration . This interaction inhibits the activity of SkDH, thereby affecting the shikimate pathway and the production of aromatic amino acids.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the shikimate pathway . This pathway is responsible for the synthesis of aromatic amino acids in plants. By inhibiting SkDH, this compound disrupts this pathway, leading to a decrease in the production of these essential amino acids .

Pharmacokinetics

These properties play a crucial role in the bioavailability and overall effectiveness of a compound

Result of Action

The inhibition of SkDH by this compound leads to significant molecular and cellular effects. It results in the disruption of the shikimate pathway, leading to a decrease in the production of aromatic amino acids. This disruption affects the normal growth and development of plants, making this compound an effective herbicide .

Biochemische Analyse

Biochemical Properties

Drupacine plays a significant role in biochemical reactions, particularly in inhibiting seed germination and seedling growth. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound inhibits the activity of α-amylase, an enzyme crucial for breaking down starch into sugars during seed germination . The inhibition of α-amylase activity leads to a decrease in soluble sugar content, which is essential for seedling growth. Additionally, this compound enhances the activities of peroxidase (POD), catalase (CAT), and superoxide dismutase (SOD), which are enzymes involved in the plant’s defense mechanisms .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound treatment results in the downregulation of α-amylase gene expression in a dosage-dependent manner . This downregulation impacts the germination process and overall seedling growth. Moreover, this compound causes morphological changes such as a decrease in root hairs and the detachment of the root cap, indicating cellular damage .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. This compound binds to α-amylase, inhibiting its activity and thereby reducing the availability of soluble sugars necessary for seedling growth . Additionally, this compound induces oxidative stress by increasing the production of reactive oxygen species (ROS), which in turn activates defense-related enzymes such as POD, CAT, and SOD . These enzymes help mitigate the oxidative damage caused by ROS.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Over time, this compound treatment leads to increased cell damage, as evidenced by ultrastructural observations of root tips . The relative conductivity and malondialdehyde (MDA) content, indicators of membrane damage, also increase with prolonged exposure to this compound . These findings suggest that this compound’s inhibitory effects on seedling growth are sustained over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, this compound effectively inhibits seed germination and seedling growth without causing significant toxicity . At higher dosages, this compound may exhibit toxic or adverse effects, such as increased oxidative stress and cellular damage . These threshold effects highlight the importance of optimizing this compound dosage for its intended applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The inhibition of α-amylase activity by this compound disrupts the starch-to-sugar conversion pathway, leading to reduced soluble sugar content . This disruption affects the overall metabolic balance within the plant cells, impacting growth and development.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Its localization and accumulation within plant tissues influence its herbicidal activity. This compound’s interaction with transporters and binding proteins ensures its effective distribution to target sites, such as root tips, where it exerts its inhibitory effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell, where it interacts with target enzymes and proteins. Post-translational modifications and targeting signals may guide this compound to these specific locations, enhancing its efficacy as a herbicide .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The total synthesis of drupacine involves several key steps. One notable method includes the N-alkylation of a proline-derived lactone with a bromide, followed by a DBU-mediated rearrangement . Another approach utilizes Pd(II)-catalyzed aerobic oxidative heterocyclization to construct a spirocyclic amine intermediate, which is crucial for the synthesis .

Industrial Production Methods: Industrial production of this compound is not extensively documented, but the synthetic routes developed in academic research provide a foundation for potential large-scale synthesis. The use of palladium-catalyzed reactions and other efficient synthetic strategies could be adapted for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions: Drupacine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: this compound can participate in nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of this compound .

Vergleich Mit ähnlichen Verbindungen

- Cephalotaxine

- Homoharringtonine

- Cephalezomine A

- Tetraponerine T8

Drupacine’s unique chemical structure and biological activities make it a compound of significant interest in various fields of scientific research.

Eigenschaften

IUPAC Name |

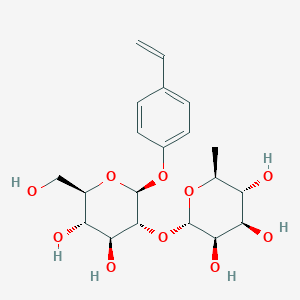

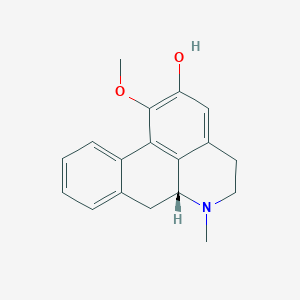

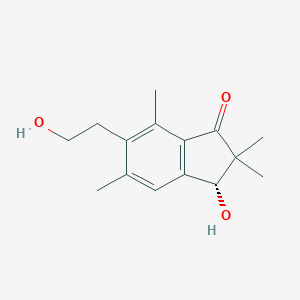

(1R,11S,12S,13R,15S)-13-methoxy-5,7,21-trioxa-19-azahexacyclo[11.7.1.02,10.04,8.011,15.015,19]henicosa-2,4(8),9-trien-12-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5/c1-21-18-8-17-3-2-4-19(17)7-14(24-18)10-5-12-13(23-9-22-12)6-11(10)15(17)16(18)20/h5-6,14-16,20H,2-4,7-9H2,1H3/t14-,15+,16-,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTDBKDWDOVRLJ-FLXSYLCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC12CC34CCCN3CC(O1)C5=CC6=C(C=C5C4C2O)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@]12C[C@]34CCCN3C[C@H](O1)C5=CC6=C(C=C5[C@@H]4[C@@H]2O)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49686-57-9 | |

| Record name | Drupacine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049686579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

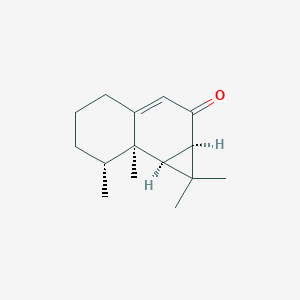

![(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylprop-2-enoate](/img/structure/B208887.png)

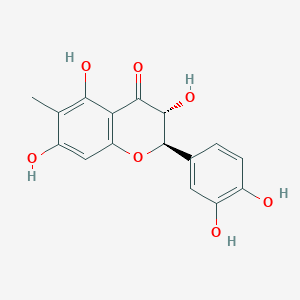

![(3R,5R,8Z)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one](/img/structure/B209137.png)

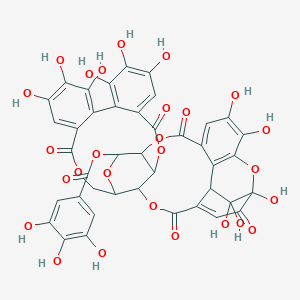

![(9R,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B209329.png)